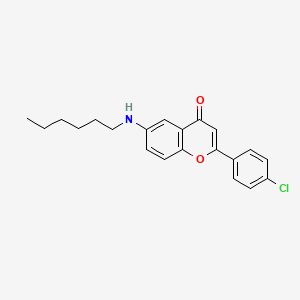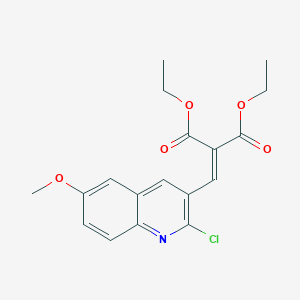![molecular formula C29H22Br2N2 B12621748 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline CAS No. 917804-96-7](/img/structure/B12621748.png)
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with bromophenyl and phenyl groups, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline typically involves a multi-step process. One common method includes the condensation of 4-bromoacetophenone with 1-naphthaldehyde to form an intermediate, which is then subjected to Suzuki cross-coupling reactions with thiophene-based diboronic ester . The reaction conditions often involve the use of palladium catalysts and bases like potassium phosphate in an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or reduce double bonds.
Substitution: Commonly involves replacing bromine atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce alkyl or aryl groups in place of bromine atoms.
科学的研究の応用
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
作用機序
The mechanism by which 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The pyridine ring and bromophenyl groups can participate in various electronic interactions, influencing the reactivity and stability of the compound. These interactions can affect pathways such as electron transfer and molecular recognition, making the compound useful in applications like catalysis and sensing .
類似化合物との比較
Similar Compounds
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: Similar structure but with a naphthalene group instead of an aniline group.
4,4’-Bis(4-bromophenyl)phenylamino biphenyl: Contains a biphenyl structure with bromophenyl groups.
Uniqueness
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline is unique due to its combination of a pyridine ring with both bromophenyl and phenyl substituents. This unique structure provides distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
917804-96-7 |
|---|---|
分子式 |
C29H22Br2N2 |
分子量 |
558.3 g/mol |
IUPAC名 |
2-[2,6-bis(4-bromophenyl)-4-phenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H22Br2N2/c30-24-14-10-21(11-15-24)28-18-23(20-6-2-1-3-7-20)19-29(22-12-16-25(31)17-13-22)33(28)27-9-5-4-8-26(27)32/h1-19,23H,32H2 |
InChIキー |
HMFHYCMODQNGEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4N)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12621665.png)
![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
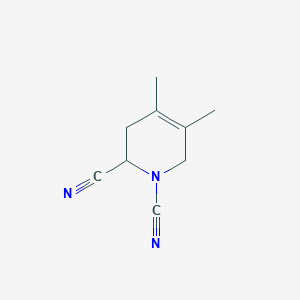
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
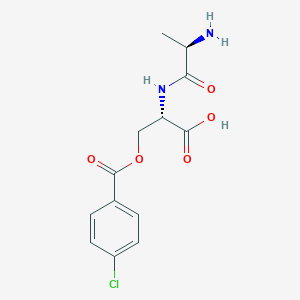
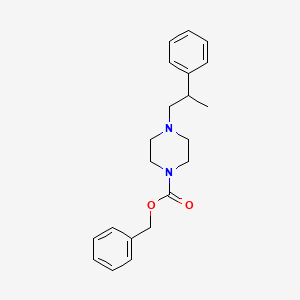
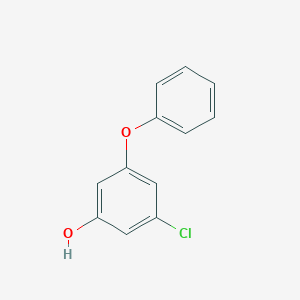
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
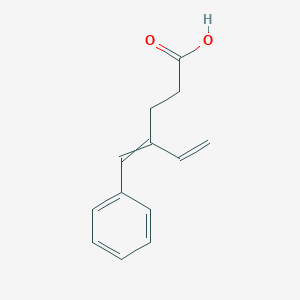
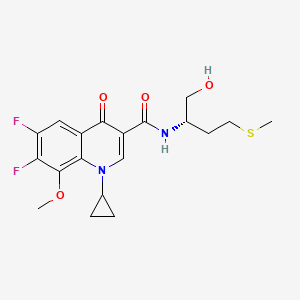
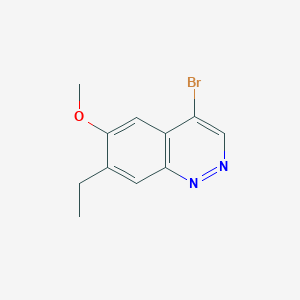
![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
